molecular formula C18H21N3O3S2 B2696304 2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034591-23-4

2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2696304
CAS No.: 2034591-23-4
M. Wt: 391.5
InChI Key: YSDCESOPZHETHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzamide-Thiadiazole Hybrid Compounds

The fusion of benzamide and thiadiazole motifs traces its origins to the late 19th century, when Emil Fischer first characterized thiadiazole’s pseudo-aromatic properties. Early 20th-century work by Freund and Kuh elucidated its tautomeric behavior and dipole moment (3.25 D), laying the groundwork for medicinal applications. The integration of benzamide groups gained momentum in the 1980s, as researchers sought to enhance the pharmacokinetic profiles of thiadiazole-based drugs like acetazolamide.

A pivotal advancement occurred in 2024 with the development of solvent-free, one-pot syntheses for 1,2,4-thiadiazoles using Lawesson reagent and tert-butyl hydroperoxide, which eliminated chromatographic purification steps. This methodology enabled efficient production of derivatives such as 3,5-diphenyl-1,2,4-thiadiazole (65% yield under optimized conditions), demonstrating the feasibility of scaling hybrid compound synthesis. Contemporary approaches, exemplified by the synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide, employ coupling reactions in acetonitrile or ethanol under reflux to form critical amide bonds.

Table 1: Key Milestones in Benzamide-Thiadiazole Hybrid Development

Year Innovation Impact
1882 Discovery of thiadiazole by Emil Fischer Established foundational heterocyclic chemistry
1985 First benzamide-thiadiazole hybrid as carbonic anhydrase inhibitor Validated hybrid therapeutic potential
2024 Solvent-free one-pot synthesis using Lawesson reagent Reduced synthetic complexity and improved yields

Positioning Within Medicinal Chemistry Research Landscape

The target compound occupies a strategic niche in drug discovery due to its dual capacity for enzyme inhibition and blood-brain barrier penetration. Benzothiazole-thiadiazole hybrids demonstrate nanomolar inhibitory activity against urease (IC~50~ = 2.3–8.7 µM) and thymidine phosphorylase (IC~50~ = 3.1–11.4 µM), as evidenced by recent kinetic studies. The ethylthio substituent enhances lipophilicity (calculated logP = 3.8), facilitating membrane permeability, while the benzo[c]thiadiazole 2,2-dioxide moiety introduces hydrogen-bonding capacity through its sulfone group.

Comparative analyses reveal that such hybrids exhibit 3–5× greater in vitro stability than non-hybrid analogs, attributed to the mesoionic character of the thiadiazole ring. This stability enables prolonged target engagement in physiological environments, a critical advantage for central nervous system applications.

Academic Research Trajectory and Current Challenges

Recent literature (2023–2025) emphasizes three research frontiers:

  • Synthetic Methodology Optimization : Challenges persist in controlling regioselectivity during thiadiazole formation, particularly when using unsymmetrical benzamide precursors. The 2024 solvent-free protocol achieved 65% yield for symmetrical derivatives but only 42% for analogs with ortho-substituted aryl groups.
  • Structure-Activity Relationship (SAR) Elucidation : Molecular docking studies indicate that the ethylthio group’s orientation significantly impacts binding to urease’s active site (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for methylthio analogs). However, systematic SAR across diverse biological targets remains incomplete.
  • Metabolic Stability : Phase I metabolism studies of analogous compounds show rapid hepatic clearance (t~1/2~ = 1.8 hr in murine models) due to sulfoxide formation at the ethylthio moiety. Structural modifications to block this metabolic pathway are under investigation.

Research Objectives and Scientific Rationale

The primary objectives of contemporary studies on 2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)benzamide include:

  • Mechanistic Profiling : Determine inhibitory constants (K~i~) against clinically relevant isoforms of carbonic anhydrase and thymidine phosphorylase using isothermal titration calorimetry.
  • Synthetic Scalability : Evaluate microwave-assisted conditions to reduce reaction times from 12 hours to <2 hours while maintaining yields >60%.
  • Computational Modeling : Develop machine learning models predicting binding affinity based on substituent electronic parameters (Hammett σ values) and steric bulk (Taft E~s~).

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-3-25-17-11-7-4-8-14(17)18(22)19-12-13-21-16-10-6-5-9-15(16)20(2)26(21,23)24/h4-11H,3,12-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDCESOPZHETHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the ethylthio group and the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(Benzo[d]thiazol-2-yl)benzamide (3ar)

  • Structure : Benzamide linked to a benzo[d]thiazole ring.
  • Key Features : Lacks the thiadiazole dioxide and ethylthio groups.
  • Synthesis : Prepared via a one-pot reaction involving benzaldehyde and benzo[d]thiazol-2-amine under oxidative conditions .

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

  • Structure : Benzamide with a 1,3-thiazole substituent and dichloro groups.
  • Key Features : The thiazole ring replaces the thiadiazole dioxide system, and chloro substituents enhance electrophilicity.
  • Biological Relevance : Thiazole derivatives are associated with anti-inflammatory and analgesic activities .

N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides

  • Structure : Benzamide fused with a benzothiazole-carbamothioyl group.
  • Key Features : The carbamothioyl group introduces sulfur-based reactivity, differing from the ethylthio linkage in the target compound.
  • Bioactivity : Exhibits moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Functional Group Variations and Their Impacts

Ethylthio vs. Chloro Substituents

  • Target Compound : The ethylthio group (-S-C₂H₅) enhances lipophilicity compared to electron-withdrawing chloro substituents (e.g., in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide) . This may improve membrane permeability but reduce metabolic stability.
  • Biological Implications : Chloro-substituted analogues often show higher electrophilic reactivity, which correlates with antibacterial potency .

Thiadiazole Dioxide vs. Thiazole or Benzo[d]thiazole

  • Target Compound : The benzo[c][1,2,5]thiadiazole 1,1-dioxide ring provides strong electron-withdrawing effects and hydrogen-bond acceptor sites, unlike simpler thiazole rings.

Biological Activity

The compound 2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, potential mechanisms of action, and relevant pharmacological studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 366.47 g/mol

This compound features a thiadiazole ring, which is known for its bioactive properties due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antifungal activities. The mechanism is primarily attributed to their ability to inhibit ergosterol biosynthesis in fungal cells, which is critical for maintaining cell membrane integrity.

Table 1: Antifungal Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
3kCandida albicans10 µg/mLErgosterol inhibition
3lCandida glabrata10 µg/mLErgosterol inhibition
3mAspergillus niger15 µg/mLErgosterol inhibition

These findings indicate that compounds similar to This compound could potentially serve as effective antifungal agents.

The primary mechanism through which thiadiazole derivatives exert their antifungal effects involves the inhibition of the enzyme 14-α-sterol demethylase , a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, these compounds disrupt the synthesis of ergosterol, leading to compromised cell membrane integrity and ultimately cell death.

Case Study: Ergosterol Quantification Assay

A study conducted on several thiadiazole derivatives included an ergosterol quantification assay that confirmed the reduction of ergosterol levels in treated fungal cells. The results showed a significant decrease in ergosterol levels when exposed to these compounds compared to untreated controls.

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of thiadiazole derivatives. Preliminary studies suggest that these compounds exhibit favorable ADME profiles:

  • Absorption : High bioavailability due to lipophilicity.
  • Distribution : Effective tissue penetration.
  • Metabolism : Metabolized primarily in the liver.
  • Excretion : Renal clearance observed in animal models.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 50–80°C to balance reaction rate and by-product formation .
  • Solvent : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .
  • Monitoring : Track reaction progress via TLC (Rf analysis) or HPLC (retention time matching) .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm connectivity of the thiadiazole, ethylthio, and benzamide groups .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace by-products .

Q. What are the primary biological activities associated with its structural motifs?

  • Methodological Answer : Key motifs suggest potential bioactivity:

  • Thiadiazole core : Linked to antimicrobial and anti-inflammatory properties via enzyme inhibition (e.g., COX-2) .
  • Ethylthio group : May enhance membrane permeability, as seen in analogs with electron-donating substituents .
  • Benzamide moiety : Common in kinase inhibitors; evaluate via ATP-binding site assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of thiadiazole derivatives?

  • Methodological Answer :

  • Dynamic NMR : Monitor tautomeric equilibria (e.g., benzo[c]thiadiazole ↔ tetrazole) in different solvents .
  • X-ray crystallography : Resolve ambiguity by determining solid-state structure .
  • Computational modeling : Use DFT calculations to predict dominant tautomers under specific conditions .

Q. What strategies are effective for improving the compound's bioavailability in pharmacological studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural modification .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Replace ethylthio with methylthio or phenylthio to assess substituent effects .
  • Biological screening : Test analogs against panels of cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination) .
  • Molecular docking : Map interactions with targets (e.g., DNA topoisomerase II) using AutoDock Vina .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .
  • Dose optimization : Adjust dosing regimens based on allometric scaling from in vitro IC50 values .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole ring formation) be elucidated?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁵N or ³⁴S isotopes to trace atom incorporation in cyclization steps .
  • Kinetic studies : Vary reactant concentrations to determine rate laws and intermediate stability .
  • In situ IR spectroscopy : Monitor intermediates (e.g., nitrenes) during ring-closing reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.